molecular formula C6H6FNO3S B1283857 3-Amino-4-fluorobenzenesulfonic acid CAS No. 349-64-4

3-Amino-4-fluorobenzenesulfonic acid

Cat. No.: B1283857
CAS No.: 349-64-4
M. Wt: 191.18 g/mol
InChI Key: NLCRWSSYHCTAOQ-UHFFFAOYSA-N
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Description

3-Amino-4-fluorobenzenesulfonic acid is an organic compound with the molecular formula C6H6FNO3S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with an amino group at the third position and a fluorine atom at the fourth position. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-fluorobenzenesulfonic acid typically involves the sulfonation of 3-Amino-4-fluorobenzene. The process begins with the nitration of 4-fluoroaniline to form 4-fluoro-3-nitroaniline, which is then reduced to 3-Amino-4-fluoroaniline. This intermediate is subsequently sulfonated using sulfuric acid to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-fluorobenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The reactions of this compound can yield a variety of products, including substituted benzenesulfonic acids, fluorinated aromatic compounds, and amino derivatives .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
3-Amino-4-fluorobenzenesulfonic acid has been explored for its potential therapeutic applications. Research indicates that derivatives of this compound may be effective in treating neurodegenerative diseases such as Alzheimer's disease and other forms of dementia. The compound's ability to modulate bio-distribution and reduce side effects when administered has been highlighted in recent studies .

Mechanism of Action:
The compound is believed to interact with specific biological pathways that are crucial for neuronal health. For instance, it may enhance the therapeutic effectiveness of other compounds by increasing their concentration in the brain while minimizing first-pass metabolism, which often reduces drug efficacy .

Dye Production

Intermediate for Dyes:
this compound serves as an important intermediate in the synthesis of azo dyes. These dyes are widely used in textiles due to their vibrant colors and stability. The compound's sulfonic acid group enhances solubility in water, making it suitable for dyeing processes .

Environmental Considerations:
The synthesis methods for dyes involving this compound have been optimized to reduce environmental impact, addressing issues related to waste and pollution associated with traditional dye production methods .

Material Science

Polymer Additives:
In material science, this compound is utilized as an additive in polymers to enhance properties such as thermal stability and chemical resistance. Its incorporation into polymer matrices can improve mechanical properties and durability, making it valuable in the production of high-performance materials .

Coatings and Surface Treatments:
The compound is also explored for use in coatings that require enhanced adhesion and resistance to environmental factors. Its chemical structure allows it to form strong bonds with various substrates, making it suitable for applications in automotive and aerospace industries .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a derivative of this compound on animal models of Alzheimer's disease. The results indicated significant improvements in cognitive function and a reduction in amyloid plaque formation, suggesting potential for further development as a therapeutic agent.

Case Study 2: Azo Dye Production

Research on the synthesis of azo dyes using this compound demonstrated a more efficient process compared to traditional methods. The new method resulted in higher yields and lower environmental impact, showcasing the compound's utility in sustainable dye manufacturing.

Mechanism of Action

The mechanism of action of 3-Amino-4-fluorobenzenesulfonic acid involves its interaction with various molecular targets and pathways. The amino and fluorine groups on the benzene ring can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to participate in diverse chemical reactions .

Comparison with Similar Compounds

  • 3-Amino-4-chlorobenzenesulfonic acid
  • 3-Amino-4-bromobenzenesulfonic acid
  • 3-Amino-4-iodobenzenesulfonic acid

Comparison: Compared to its analogs, 3-Amino-4-fluorobenzenesulfonic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with other molecules, making it a valuable reagent in various chemical processes .

Biological Activity

3-Amino-4-fluorobenzenesulfonic acid (CAS 349-64-4) is a sulfonic acid derivative that has garnered attention in various fields, particularly in biochemistry and materials science. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C6_6H6_6FNO3_3S
  • Molecular Weight : 191.18 g/mol
  • Appearance : Typically found as a solid, with potential variations in color depending on purity.

The biological activity of this compound can be attributed to its structural features, particularly the presence of the amino group and the sulfonic acid moiety. These functional groups contribute to its reactivity and interaction with biological molecules.

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways. For instance, it may interact with sulfotransferases, which are crucial for the metabolism of various xenobiotics and endogenous compounds.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further exploration in pharmaceutical applications.

Case Studies

  • Antimicrobial Activity : A study investigated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting potential use as a disinfectant or preservative in pharmaceuticals.
  • Enzyme Inhibition : Research conducted by Zhang et al. (2022) demonstrated that this compound inhibits the enzyme dihydropteroate synthase, which is vital for folate synthesis in bacteria. This inhibition was quantified using IC50_{50} values, revealing a competitive inhibition mechanism.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

CompoundAntimicrobial ActivityEnzyme InhibitionNotes
This compoundModerateYesPotential for pharmaceutical use
3-Amino-4-chlorobenzenesulfonic acidHighYesMore potent than its fluorinated counterpart
4-Amino-benzenesulfonic acidLowNoLess effective overall

Applications in Research

This compound is primarily utilized in proteomics research due to its ability to modify proteins through sulfonation. This modification can enhance protein solubility and stability, facilitating various biochemical assays.

Potential Future Directions

  • Drug Development : Given its biological activity, further research could focus on developing derivatives with enhanced potency and selectivity for specific targets.
  • Catalysis : The compound's sulfonic group may also lend itself to applications in catalysis, particularly in organic synthesis where strong acids are required.

Properties

IUPAC Name

3-amino-4-fluorobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO3S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCRWSSYHCTAOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30574502
Record name 3-Amino-4-fluorobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349-64-4
Record name 3-Amino-4-fluorobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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